molecular formula C8H7N3O2S2 B14520662 [(4-Amino-3-nitrophenyl)sulfanyl]methyl thiocyanate CAS No. 62529-17-3

[(4-Amino-3-nitrophenyl)sulfanyl]methyl thiocyanate

Cat. No.: B14520662
CAS No.: 62529-17-3
M. Wt: 241.3 g/mol
InChI Key: SWBXSGRZXIZLRX-UHFFFAOYSA-N
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Description

[(4-Amino-3-nitrophenyl)sulfanyl]methyl thiocyanate is an organic compound that features a thiocyanate group attached to a sulfanyl-substituted aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Amino-3-nitrophenyl)sulfanyl]methyl thiocyanate typically involves the reaction of 4-amino-3-nitrothiophenol with methyl thiocyanate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

[(4-Amino-3-nitrophenyl)sulfanyl]methyl thiocyanate undergoes various types of chemical reactions, including:

    Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amino-substituted derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

[(4-Amino-3-nitrophenyl)sulfanyl]methyl thiocyanate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of [(4-Amino-3-nitrophenyl)sulfanyl]methyl thiocyanate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific biochemical pathways, leading to its observed biological effects. The thiocyanate group plays a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    [(4-Amino-3-nitrophenyl)sulfanyl]methyl isothiocyanate: Similar structure but with an isothiocyanate group.

    [(4-Amino-3-nitrophenyl)sulfanyl]methyl sulfonate: Contains a sulfonate group instead of a thiocyanate group.

Uniqueness

[(4-Amino-3-nitrophenyl)sulfanyl]methyl thiocyanate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiocyanate group, in particular, allows for unique reactivity patterns compared to similar compounds.

Properties

CAS No.

62529-17-3

Molecular Formula

C8H7N3O2S2

Molecular Weight

241.3 g/mol

IUPAC Name

(4-amino-3-nitrophenyl)sulfanylmethyl thiocyanate

InChI

InChI=1S/C8H7N3O2S2/c9-4-14-5-15-6-1-2-7(10)8(3-6)11(12)13/h1-3H,5,10H2

InChI Key

SWBXSGRZXIZLRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SCSC#N)[N+](=O)[O-])N

Origin of Product

United States

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